molecular formula C36H38O13 B14766081 4'-O-Benzyl Etoposide-d3

4'-O-Benzyl Etoposide-d3

Cat. No.: B14766081
M. Wt: 681.7 g/mol
InChI Key: FLJDTVHCABVNFY-XGJCEHDASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-O-Benzyl Etoposide-d3 is a stable isotope-labeled compound, which is an analogue of Etoposide. Etoposide is a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including testicular cancer and small cell lung cancer. The compound 4’-O-Benzyl Etoposide-d3 is used in scientific research to study the pharmacokinetics and metabolism of Etoposide, as well as to develop new drug formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-O-Benzyl Etoposide-d3 involves several steps, starting from the parent compound Etoposide. The key step in the synthesis is the introduction of the benzyl group at the 4’-O position. This is typically achieved through a benzylation reaction using benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of 4’-O-Benzyl Etoposide-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the efficiency of the benzylation step, and the product is purified using techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

4’-O-Benzyl Etoposide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Etoposide, such as quinones and substituted benzyl derivatives. These products are often used in further studies to understand the structure-activity relationship of the compound .

Scientific Research Applications

4’-O-Benzyl Etoposide-d3 has a wide range of applications in scientific research:

Mechanism of Action

4’-O-Benzyl Etoposide-d3 exerts its effects by inhibiting the enzyme topoisomerase II. This enzyme is responsible for the unwinding and rewinding of DNA during cell division. By inhibiting topoisomerase II, the compound induces breaks in the DNA strands, leading to cell cycle arrest and apoptosis (programmed cell death). The primary molecular targets are the DNA-topoisomerase II complexes, and the pathways involved include the induction of DNA damage response and apoptosis signaling .

Comparison with Similar Compounds

4’-O-Benzyl Etoposide-d3 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in biological systems. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications.

Properties

Molecular Formula

C36H38O13

Molecular Weight

681.7 g/mol

IUPAC Name

(8aR,9R)-5-[[(2R,4aR,6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[3-methoxy-4-phenylmethoxy-5-(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C36H38O13/c1-17-42-15-27-34(47-17)30(37)31(38)36(48-27)49-32-21-12-24-23(45-16-46-24)11-20(21)28(29-22(32)14-44-35(29)39)19-9-25(40-2)33(26(10-19)41-3)43-13-18-7-5-4-6-8-18/h4-12,17,22,27-32,34,36-38H,13-16H2,1-3H3/t17-,22?,27-,28-,29+,30-,31+,32?,34-,36+/m1/s1/i2D3

InChI Key

FLJDTVHCABVNFY-XGJCEHDASA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O[C@H]6[C@H]([C@H]([C@H]7[C@H](O6)CO[C@H](O7)C)O)O)OC)OCC8=CC=CC=C8

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OCC8=CC=CC=C8)OC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.